Cas no 374790-97-3 ((4-bromo-3-fluorophenyl)boronic acid)
(4-bromo-3-fluorophenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-fluorobenzeneboronic acid
- 4-Bromo-3-fluorophenylboronic acid
- (4-bromo-3-fluorophenyl)boronic acid
- BORONIC ACID, (4-BROMO-3-FLUOROPHENYL)-
- PubChem7779
- 4-Bromo-3-fluorophenyl boronic acid
- SBB095681
- PC4073
- 4-bromo-3-fluoro-phenyl boronic acid
- (3-Fluoro-4-bromophenyl)boronic acid
- AB10753
- FCH1320471
- (4-bromanyl-3-fluoranyl-phenyl)boronic acid
- AKOS005254956
- SCHEMBL1128990
- (4-Bromo-3-fluorophenyl)boronicacid
- CS-0113170
- J-514724
- DS-11048
- ACLQPRPXJMWADE-UHFFFAOYSA-N
- A51074
- FT-0617817
- 4-Bromo-3-fluorobenzeneboronic acid, AldrichCPR
- 374790-97-3
- A823689
- SY128818
- MFCD02093066
- 4-Bromo-3-fluorobenzeneboronicacid
- DTXSID30378385
- 4-Bromo-3-fluorophenylboronic acid(contains varying amounts of Anhydride)
- DB-005337
-
- MDL: MFCD02093066
- Inchi: 1S/C6H5BBrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
- InChI Key: ACLQPRPXJMWADE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(B(O)O)=CC=1F
Computed Properties
- Exact Mass: 217.95500
- Monoisotopic Mass: 217.95500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: solid
- Density: 1.75
- Melting Point: >300°C
- Boiling Point: 314.6℃ at 760 mmHg
- PSA: 40.46000
- LogP: 0.26800
- Solubility: Insoluble in water
(4-bromo-3-fluorophenyl)boronic acid Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
(4-bromo-3-fluorophenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-bromo-3-fluorophenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089185-5g |
4-Bromo-3-fluorobenzeneboronic acid |
374790-97-3 | 95% | 5g |
$252.50 | 2023-09-02 | |
| Alichem | A019089185-10g |
4-Bromo-3-fluorobenzeneboronic acid |
374790-97-3 | 95% | 10g |
$380.00 | 2023-09-02 | |
| Alichem | A019089185-25g |
4-Bromo-3-fluorobenzeneboronic acid |
374790-97-3 | 95% | 25g |
$757.50 | 2023-09-02 | |
| TRC | B689908-100mg |
4-Bromo-3-fluorophenylboronic acid |
374790-97-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B689908-250mg |
4-Bromo-3-fluorophenylboronic acid |
374790-97-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B689908-500mg |
4-Bromo-3-fluorophenylboronic acid |
374790-97-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B689908-1g |
4-Bromo-3-fluorophenylboronic acid |
374790-97-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET300-200mg |
(4-bromo-3-fluorophenyl)boronic acid |
374790-97-3 | 97% | 200mg |
135.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET300-5g |
(4-bromo-3-fluorophenyl)boronic acid |
374790-97-3 | 97% | 5g |
1790.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS000944-100MG |
4-Bromo-3-fluorobenzeneboronic acid |
374790-97-3 | 100mg |
¥1393.87 | 2023-11-10 |
(4-bromo-3-fluorophenyl)boronic acid Suppliers
(4-bromo-3-fluorophenyl)boronic acid Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on (4-bromo-3-fluorophenyl)boronic acid
Introduction to (4-bromo-3-fluorophenyl)boronic Acid (CAS No. 374790-97-3)
(4-bromo-3-fluorophenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 374790-97-3, is a boronic acid derivative featuring a unique aromatic structure with both bromo and fluorine substituents. The presence of these halogen atoms imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The relevance of (4-bromo-3-fluorophenyl)boronic acid in modern chemistry stems from its versatility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. Boronic acids are known for their ability to participate in these reactions, facilitating the formation of carbon-carbon bonds under mild conditions. The introduction of both bromo and fluorine substituents into the phenyl ring enhances the reactivity and selectivity of the boronic acid, making it an attractive choice for medicinal chemists and materials scientists.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their potential applications in drug discovery. The structural motif of (4-bromo-3-fluorophenyl)boronic acid has been explored in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism and inflammation. The ability to fine-tune the electronic properties of the aromatic ring through halogenation has allowed researchers to modulate binding affinities and selectivity, which are critical factors in drug design.
The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to improve metabolic stability, binding affinity, and pharmacokinetic properties. In the context of (4-bromo-3-fluorophenyl)boronic acid, the fluorine atom at the 3-position of the phenyl ring contributes to these desirable characteristics. This has led to its use in the development of next-generation therapeutics where precise control over molecular interactions is paramount. Additionally, the bromo substituent at the 4-position provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
From a materials science perspective, (4-bromo-3-fluorophenyl)boronic acid has been investigated for its potential in creating advanced polymers and coatings. The boronic acid functionality can participate in covalent network formation, leading to materials with enhanced mechanical strength and chemical resistance. Furthermore, the presence of halogen atoms can influence the optical properties of these materials, making them suitable for applications in optoelectronics and photovoltaics. Recent research has highlighted its role in developing novel conductive polymers that exhibit high charge carrier mobility.
The synthesis of (4-bromo-3-fluorophenyl)boronic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared through halogenation reactions on a precursor phenyl boronic acid followed by selective functionalization. The exact synthetic route can vary depending on the desired purity and scale of production, but common methodologies include bromination followed by fluorination or vice versa. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields.
In conclusion, (4-bromo-3-fluorophenyl)boronic acid (CAS No. 374790-97-3) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics and advanced materials. As research continues to uncover new methodologies for its utilization, this compound is poised to remain at the forefront of chemical innovation.
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